N-(1-isobutyl-1H-indol-4-yl)nicotinamide
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Overview
Description
N-(1-isobutyl-1H-indol-4-yl)nicotinamide: is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The compound features an indole ring fused with a nicotinamide moiety, which contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-isobutyl-1H-indol-4-yl)nicotinamide typically involves the condensation of an indole derivative with a nicotinamide precursor. One common method involves the reaction of 1-isobutyl-1H-indole-4-carboxylic acid with nicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(1-isobutyl-1H-indol-4-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic substitution, due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents such as halogens or nitro groups under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: N-(1-isobutyl-1H-indol-4-yl)nicotinamide is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule.
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives have been found to exhibit anti-inflammatory, anticancer, and antimicrobial properties, making them valuable candidates for drug development .
Industry: In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of N-(1-isobutyl-1H-indol-4-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The indole ring allows the compound to interact with various receptors and enzymes, modulating their activity. The nicotinamide moiety contributes to the compound’s ability to participate in redox reactions and influence cellular processes .
Molecular Targets and Pathways:
Receptors: The compound can bind to and modulate the activity of receptors such as serotonin receptors and G-protein-coupled receptors.
Enzymes: It can inhibit or activate enzymes involved in metabolic pathways, such as kinases and phosphatases.
Comparison with Similar Compounds
- N-(1-methyl-1H-indol-4-yl)nicotinamide
- N-(1-ethyl-1H-indol-4-yl)nicotinamide
- N-(1-propyl-1H-indol-4-yl)nicotinamide
Comparison: N-(1-isobutyl-1H-indol-4-yl)nicotinamide is unique due to the presence of the isobutyl group, which influences its chemical and biological properties. Compared to its analogs, the isobutyl group provides steric hindrance and hydrophobic interactions that can affect the compound’s binding affinity and selectivity towards specific targets .
Properties
Molecular Formula |
C18H19N3O |
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Molecular Weight |
293.4 g/mol |
IUPAC Name |
N-[1-(2-methylpropyl)indol-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H19N3O/c1-13(2)12-21-10-8-15-16(6-3-7-17(15)21)20-18(22)14-5-4-9-19-11-14/h3-11,13H,12H2,1-2H3,(H,20,22) |
InChI Key |
MZXBTLBBFFVWRM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=CC2=C(C=CC=C21)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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